![molecular formula C20H21N3O3S3 B2621810 N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351642-62-0](/img/structure/B2621810.png)
N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide” belongs to a class of organic molecules that are extensively studied for their potential in various applications, including pharmaceuticals . The structure suggests a complex synthesis and a range of properties that merit detailed examination .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
While no direct studies were found on the molecular structure of the specific compound, research on related compounds offers a comparative analysis. For instance, the dihedral angle between furan and pyridine rings in a related compound is 73.52 (14)° . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation and Suzuki cross-coupling reactions . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . This is followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be inferred from related studies. For instance, the energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of a related compound by density functional theory (DFT) . Also, the molecular electrostatic potential (MEP) of the compound was measured .Scientific Research Applications
Anti-microbial Activity: Amide derivatives, including this compound, have demonstrated promising anti-microbial properties. Researchers have explored their potential as antibacterial agents and inhibitors of tRNA synthesis .
Anti-Inflammatory Activity: Amides are known for their in vivo anti-inflammatory effects. This compound could be investigated further for its potential in managing inflammatory conditions .
Analgesic Properties: Given the compound’s structural features, it may exhibit analgesic effects. Researchers could explore its activity against pain pathways .
Materials Science
The crystal structure and properties of this compound make it interesting for materials science applications:
Crystal Structure: The compound crystallizes in an orthorhombic lattice, forming a chain-shaped 3D network structure. Hirshfeld surface analysis (HSA) reveals intermolecular hydrogen bonding interactions, contributing to its stability .
Density Functional Theory (DFT): Computational studies using DFT provide insights into the compound’s global reactivity, charge transfer properties, and frontier molecular orbitals (FMOs) .
Biomass and Biofuels
Furan derivatives, such as this compound, are abundant in biomass and have applications as biofuels and green solvents. Their unique structures make them attractive for sustainable energy research .
Anti-Fibrosis Activity
Screening results indicate that some target compounds related to this structure exhibit better anti-fibrosis activity than existing drugs. Further investigations could explore its potential in treating fibrotic conditions .
Mechanism of Action
properties
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-12-9-13(2)18(14(3)10-12)29(25,26)23-7-6-15-17(11-23)28-20(21-15)22-19(24)16-5-4-8-27-16/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHOEFPDHJODJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide |
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